molecular formula C15H18FNO4 B2416550 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid CAS No. 2230798-38-4

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid

Cat. No.: B2416550
CAS No.: 2230798-38-4
M. Wt: 295.31
InChI Key: APRLCZKGKLEJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group

Mechanism of Action

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) protection have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Compounds with boc protection are known to undergo nucleophilic substitution reactions . The Boc group can be removed under acidic conditions, revealing a reactive amine group . This amine group can then interact with other molecules, such as in the formation of peptides .

Biochemical Pathways

The removal of the Boc group and subsequent reactions of the amine could lead to the formation of new peptides, potentially affecting pathways where these peptides play a role .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The Boc group in this compound could influence its pharmacokinetic properties by affecting its solubility and stability .

Result of Action

If the compound is involved in peptide synthesis, it could potentially lead to the formation of new peptides or proteins, which could have various effects at the molecular and cellular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group typically requires acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the protected fluoroazetidine with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid moiety can participate in amide bond formation with amines using coupling reagents.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST)

    Boc Protection: tert-butyl chloroformate, triethylamine

    Coupling: EDCI, DMAP

    Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

    Substitution: Formation of various substituted azetidines

    Deprotection: Formation of the free amine derivative

    Coupling: Formation of amide-linked products

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of fluorinated azetidines on biological systems.

    Material Science:

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonyl)benzoic acid
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-5-10(7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRLCZKGKLEJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.